molecular formula C9H9FO3 B13226756 3-(2-Fluorophenyl)-2-hydroxypropanoic acid

3-(2-Fluorophenyl)-2-hydroxypropanoic acid

Katalognummer: B13226756
Molekulargewicht: 184.16 g/mol
InChI-Schlüssel: GONZCYFCRNKCRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of propanoic acid, where a fluorophenyl group is attached to the second carbon and a hydroxyl group is attached to the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a suitable organometallic reagent, followed by oxidation and hydrolysis. For example, the reaction of 2-fluorobenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by oxidation with an oxidizing agent like potassium permanganate, and subsequent hydrolysis, yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 3-(2-Fluorophenyl)-2-propenoic acid, followed by hydrolysis. This method allows for the large-scale production of the compound with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in the presence of a nucleophile.

Major Products Formed

    Oxidation: 3-(2-Fluorophenyl)-2-oxopropanoic acid.

    Reduction: 3-(2-Fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Fluorophenyl)propanoic acid: Lacks the hydroxyl group on the third carbon.

    2-Fluorophenylacetic acid: Has a different carbon chain length and position of the fluorine atom.

    3-(4-Fluorophenyl)-2-hydroxypropanoic acid: The fluorine atom is on the para position of the phenyl ring.

Uniqueness

3-(2-Fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a fluorophenyl group and a hydroxyl group on the propanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H9FO3

Molekulargewicht

184.16 g/mol

IUPAC-Name

3-(2-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9FO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)

InChI-Schlüssel

GONZCYFCRNKCRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.